4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol
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Overview
Description
4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol is a complex organic compound characterized by its unique structure, which includes a naphthalen-2-ylsulfonyl group, a benzimidazole moiety, and a but-2-yn-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Naphthalen-2-ylsulfonyl Group: This step involves the sulfonylation of the benzimidazole core using naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the But-2-yn-1-ol Chain: The final step involves the nucleophilic substitution reaction where the sulfanyl group is introduced using a suitable thiol reagent, followed by the addition of the but-2-yn-1-ol chain under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the alkyne group, converting it into alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for multiple functionalization possibilities, making it valuable in the synthesis of novel compounds.
Biology
The compound’s potential biological activity, particularly its interactions with biological macromolecules, makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the benzimidazole moiety is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its structural features may also make it suitable for use in polymer science and nanotechnology.
Mechanism of Action
The mechanism by which 4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity through binding interactions. The naphthalen-2-ylsulfonyl group could facilitate binding to hydrophobic pockets, while the benzimidazole moiety might interact with active sites or allosteric sites of proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol
- 4-{[1-(methylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol
- 4-{[1-(naphthalen-1-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol
Uniqueness
The unique combination of the naphthalen-2-ylsulfonyl group and the benzimidazole moiety in 4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol provides distinct chemical and physical properties. This structural uniqueness can lead to specific interactions in biological systems and unique reactivity in chemical processes, distinguishing it from other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-(1-naphthalen-2-ylsulfonylbenzimidazol-2-yl)sulfanylbut-2-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c24-13-5-6-14-27-21-22-19-9-3-4-10-20(19)23(21)28(25,26)18-12-11-16-7-1-2-8-17(16)15-18/h1-4,7-12,15,24H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPRGWWYZAYQSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C4=CC=CC=C4N=C3SCC#CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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